Molecular Weight Advantage: 8.3% Lower Mass vs. 6-Chloro-Tetrahydroquinoline Analog Improves Ligand Efficiency Potential
The target compound maintains a molecular weight of 297.31 g/mol (C16H15N3O3), which is 8.3% lower than the 6-chloro analog 6-chloro-N-(1,2,3,4-tetrahydroquinolin-7-yl)pyridine-3-carboxamide hydrochloride (CAS 1645495-16-4) at 324.21 g/mol (C15H15Cl2N3O) [1]. Additionally, the target compound lacks halogen atoms (zero chlorine atoms vs. two in the 6-chloro analog), which may confer advantages in terms of synthetic tractability and reduced potential for halogen-specific toxicity or metabolic liabilities . The lower molecular weight, combined with the absence of halogen substituents, positions this compound favorably for fragment-based or ligand-efficiency-driven optimization campaigns where every Dalton of molecular weight must contribute meaningfully to binding affinity [2].
| Evidence Dimension | Molecular weight and halogen content |
|---|---|
| Target Compound Data | MW 297.31 g/mol, 0 chlorine atoms, C16H15N3O3 |
| Comparator Or Baseline | 6-Chloro-N-(1,2,3,4-tetrahydroquinolin-7-yl)pyridine-3-carboxamide HCl (CAS 1645495-16-4): MW 324.21 g/mol, 2 chlorine atoms, C15H15Cl2N3O |
| Quantified Difference | ΔMW = 26.9 g/mol (8.3% lower); ΔCl atoms = 2 (target has zero) |
| Conditions | Calculated from molecular formulas; no experimental assay context |
Why This Matters
In lead optimization programs governed by Lipinski's Rule of Five, lower molecular weight directly correlates with improved probability of oral bioavailability, making the target compound a more attractive starting point for medicinal chemistry campaigns compared to the heavier chlorinated analog.
- [1] Kuujia.com. Cas no 1645495-16-4 (6-chloro-N-(1,2,3,4-tetrahydroquinolin-7-yl)pyridine-3-carboxamide hydrochloride). Molecular Formula: C15H15Cl2N3O, MW: 324.21. View Source
- [2] Lipinski CA, Lombardo F, Dominy BW, Feeney PJ. Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Adv Drug Deliv Rev. 2001;46(1-3):3-26. View Source
